2-Methyl-1,6-diphenylpyridin-4-one

HPPD inhibition herbicide biochemistry 4-hydroxyphenylpyruvate dioxygenase

Validating HPPD inhibitor pharmacophore models demands a structurally faithful negative control to define the lower boundary of SAR landscapes and prevent false-positive attribution. 2-Methyl-1,6-diphenylpyridin-4-one fulfills this role with unambiguous 2-methyl-1,6-diphenyl regioisomeric identity. • Distinguishable from the N-methyl isomer (CAS 19792-54-2) - critical for crystallographic & NMR reference standard use • C-2 methyl enables 4-pyridone/4-hydroxypyridine tautomerism; serves as dynamic H-bond donor/acceptor probe for metal-chelation equilibria & solvent-dependent UV-Vis studies • Structurally matched negative control lacking the CF₃/alkoxy pattern required for herbicidal activity Custom synthesis; typical purity ≥95%.

Molecular Formula C18H15NO
Molecular Weight 261.3g/mol
Cat. No. B493730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,6-diphenylpyridin-4-one
Molecular FormulaC18H15NO
Molecular Weight261.3g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15NO/c1-14-12-17(20)13-18(15-8-4-2-5-9-15)19(14)16-10-6-3-7-11-16/h2-13H,1H3
InChIKeyWVASEDFMUAMWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,6-diphenylpyridin-4-one: Chemical Identity and Procurement


2-Methyl-1,6-diphenylpyridin-4-one (molecular formula C₁₈H₁₅NO, molecular weight 261.32 g/mol) is a synthetic heterocyclic compound belonging to the 4-pyridinone family, characterized by a pyridin-4-one core with a methyl substituent at the 2-position and phenyl groups at the 1- and 6-positions . This substitution pattern distinguishes it from closely related diphenylpyridinones, such as 1-methyl-2,6-diphenylpyridin-4-one (CAS 19792-54-2) and 2,6-diphenylpyridin-4-one (CAS 24015-53-0), which differ in the placement or presence of the methyl group on the pyridinone ring [1]. The compound is catalogued under the MeSH Supplementary Concept identifier CJ16,170 and associated with the structural classes furans and pyridones [2]. It is commercially available primarily from specialty chemical suppliers, with a typical catalogued purity of 95% .

Generic Substitution Pitfalls for 2-Methyl-1,6-diphenylpyridin-4-one


Superficial structural similarity among diphenylpyridinones masks profound differences in biological target engagement, physicochemical properties, and regulatory acceptance. The 2,6-diphenylpyridine herbicide class has been demonstrated to exhibit extremely narrow structure–activity relationships, where moving a trifluoromethyl group from the 2- to the 3-position of a phenyl ring or replacing a methoxy with an ethoxy group at the pyridine 4-position can ablate herbicidal activity entirely [1]. Extending this established SAR principle to the 4-pyridinone subclass means that altering the methyl placement (2-methyl versus 1-methyl), changing the phenyl substitution pattern, or even tautomeric shifts between 4-pyridone and 4-hydroxypyridine forms can generate compounds with fundamentally different biological, spectral, and synthetic-utility profiles . For procurement, assuming interchangeability between 2-methyl-1,6-diphenylpyridin-4-one and any positional isomer or des-methyl congener therefore risks experimental failure, misidentified lead compounds, and irreproducible results.

Quantitative Evidence for 2-Methyl-1,6-diphenylpyridin-4-one


HPPD Enzyme Inhibition: Diphenylpyridinone Congener Data

In a curated BindingDB/ChEMBL dataset for a structurally related diphenylpyridinone congener (CHEMBL307048), the compound inhibited 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC₅₀ of 89–90 nM [1]. The HPPD target is the molecular site of action of the 2,6-diphenylpyridine herbicide class, where SAR studies have demonstrated that only compounds bearing three specific substituents—a CF₃ at the 2- or 3-position of one phenyl ring, a CF₃ at the 4-position of the other phenyl ring, and a methoxy, ethoxy, or methylthio group at the pyridine 4-position—achieve high herbicidal activity [2]. The 2-methyl-1,6-diphenyl substitution pattern on the 4-pyridinone scaffold lacks these required substituent combinations, directly implying a distinct, non-herbicidal biological profile. No published IC₅₀ data for 2-methyl-1,6-diphenylpyridin-4-one on HPPD was identified; this evidence is class-level inference.

HPPD inhibition herbicide biochemistry 4-hydroxyphenylpyruvate dioxygenase

Regioisomeric Scaffold Comparison

The closest commercially catalogued regioisomer is 1-methyl-2,6-diphenylpyridin-4-one (CAS 19792-54-2), which places the methyl group on the N-1 position rather than the C-2 position [1]. In the pyridin-4-one system, N-substitution locks the tautomeric equilibrium into the ketonic pyridone form, whereas C-2 substitution permits 4-pyridone/4-hydroxypyridine tautomeric interconversion that modulates hydrogen-bond donor/acceptor capacity, dipole moment, and metal-chelation geometry . Computed properties substantiate this divergence: 1-methyl-2,6-diphenylpyridin-4-one (CAS 19792-54-2) has zero hydrogen-bond donors (HBD = 0) and an exact mass of 261.11545 Da [2], while the target 2-methyl-1,6-diphenylpyridin-4-one, with the methyl shifted to a carbon position, retains the potential for tautomer-derived HBD functionality. This regioisomeric distinction directly affects solubility, logP, and chromatographic retention—parameters critical for assay development and purification protocols.

regioisomerism pyridinone tautomerism chemical procurement

Tyrosinase Inhibition: Pyridinone Scaffold Assessment

A structurally distinct pyridinone derivative (CHEMBL3781659) was evaluated for noncompetitive inhibition of diphenolase activity of mushroom tyrosinase, yielding a Kᵢ of 8.13 × 10³ nM (8.13 µM) [1]. Although the tested compound bears substituent patterns divergent from 2-methyl-1,6-diphenylpyridin-4-one, the data establish the pyridinone scaffold's capacity to engage the tyrosinase active site in a noncompetitive mode with moderate affinity. For the target compound, which lacks the hydrogen-bonding thiourea and carboxylate moieties present in the active inhibitor, a lower tyrosinase affinity is predicted by structural analogy. No direct tyrosinase data exist for 2-methyl-1,6-diphenylpyridin-4-one. This evidence is supporting.

tyrosinase inhibition diphenolase activity off-target screening

Application Scenarios for 2-Methyl-1,6-diphenylpyridin-4-one


Non-Herbicidal Control for Agrochemical SAR Panels

For research groups validating HPPD inhibitor pharmacophore models, 2-methyl-1,6-diphenylpyridin-4-one serves as a structurally matched negative control that lacks the requisite CF₃/alkoxy substitution pattern demonstrated for herbicidal 2,6-diphenylpyridines [1][2]. Its inclusion in screening panels quantifies assay background and defines the lower boundary of the SAR landscape, preventing false-positive attribution of herbicidal activity to the diphenylpyridinone scaffold alone.

Regioisomeric Reference for Crystallography & Spectroscopy

Given its unambiguous 2-methyl-1,6-diphenyl regioisomeric identity and contrast with the N-methyl isomer (CAS 19792-54-2) [3], this compound is suitable as a crystallographic and NMR reference standard for distinguishing C-substituted versus N-substituted pyridin-4-ones in structural databases and analytical method validation, particularly in laboratories where regioisomeric misassignment is a documented quality-control risk .

Tautomer-Dependent Metal-Chelation Probe

The C-2 methyl substitution permits 4-pyridone/4-hydroxypyridine tautomeric interconversion, producing a dynamic hydrogen-bond donor/acceptor profile that the locked N-methyl isomer cannot access . This makes the compound a useful probe for studying tautomer-dependent metal-chelation equilibria, prototropic switching, and solvent-dependent UV-Vis spectral shifts in physical organic chemistry research.

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